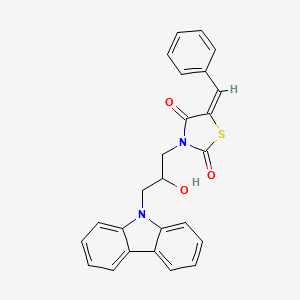
3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-d ione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinedione core, a benzylidene group, and a carbazole moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinedione core: This can be achieved by the reaction of thiazolidine-2,4-dione with appropriate aldehydes or ketones under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinedione core with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the carbazole moiety: The final step could involve the reaction of the intermediate with a carbazole derivative, possibly through a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylidene or carbazole groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to other biologically active thiazolidinediones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in glucose and lipid metabolism. The benzylidene and carbazole groups might also contribute to its activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Carbazole derivatives: Compounds containing the carbazole moiety, known for their biological activities.
Uniqueness
5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione is unique due to the combination of the thiazolidinedione core, benzylidene group, and carbazole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H20N2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3S/c28-18(15-26-21-12-6-4-10-19(21)20-11-5-7-13-22(20)26)16-27-24(29)23(31-25(27)30)14-17-8-2-1-3-9-17/h1-14,18,28H,15-16H2/b23-14+ |
InChI Key |
JJTLVOAJHVEQNZ-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688736.png)
![4-chloro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11688741.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11688744.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688745.png)
![6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B11688759.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688766.png)
![(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-ethoxyphenyl)propan-1-one](/img/structure/B11688771.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688774.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11688778.png)
![4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11688799.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11688808.png)
![N'-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11688811.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11688821.png)
![2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate](/img/structure/B11688823.png)
